molecular formula C7H6N2O2 B13982968 3-Methylisoxazolo[5,4-b]pyridin-4-ol

3-Methylisoxazolo[5,4-b]pyridin-4-ol

Cat. No.: B13982968
M. Wt: 150.13 g/mol
InChI Key: HPZYSYZRKCNJOX-UHFFFAOYSA-N
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Description

3-Methylisoxazolo[5,4-b]pyridin-4-ol is a heterocyclic compound that belongs to the class of isoxazoles fused with pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazolo[5,4-b]pyridin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach includes the use of Mannich bases in the presence of pyridine, leading to the formation of substituted isoxazolopyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely employed.

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazolo[5,4-b]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazolopyridines, which can exhibit different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylisoxazolo[5,4-b]pyridin-4-ol involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to act as selective agonists or antagonists of neurotransmitter receptors, such as dopamine and γ-aminobutyric acid receptors . These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylisoxazolo[5,4-b]pyridin-4-ol is unique due to its specific substitution pattern and the resulting electronic and steric properties.

Properties

IUPAC Name

3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-6-5(10)2-3-8-7(6)11-9-4/h2-3H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZYSYZRKCNJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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